Actiphenol

Übersicht

Beschreibung

Actiphenol is a natural antibiotic that has been isolated from various streptomycete species . It exhibits antitumoral and fungicidal activities .

Synthesis Analysis

The synthesis of Actiphenol has been achieved starting from 2- (β-glutarimidylacetyl)cyclohexane-1,3-diones . The synthesis also includes its 4,6-bisnormethyl and 4,5-bisnormethyl-5-methyl analogues and its 6-hydroxy derivatives .

Chemical Reactions Analysis

Phenols, which Actiphenol is a type of, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions .

Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

Actiphenol exhibits antibacterial activity against various pathogens. Researchers have investigated its potential as a natural antimicrobial agent in both clinical and environmental contexts . Its mode of action involves disrupting bacterial cell membranes and inhibiting essential cellular processes.

Anticancer Potential

Actiphenol has drawn attention due to its cytotoxic effects on cancer cells. Studies suggest that it may interfere with cancer cell proliferation and induce apoptosis. Researchers are exploring its use as an adjunct therapy in cancer treatment .

Anti-Inflammatory Effects

Actiphenol possesses anti-inflammatory properties. It modulates inflammatory pathways, potentially making it useful in managing inflammatory diseases such as arthritis, dermatitis, and colitis .

Antioxidant Activity

Actiphenol scavenges free radicals and protects cells from oxidative stress. Its antioxidant capacity contributes to overall health and may play a role in preventing age-related diseases .

Neuroprotective Potential

Preliminary studies indicate that Actiphenol may protect neurons from damage caused by oxidative stress or neurodegenerative conditions. Researchers are investigating its role in conditions like Alzheimer’s disease and Parkinson’s disease .

Wound Healing and Skin Health

Actiphenol’s wound-healing properties have been explored. It may accelerate tissue repair and promote collagen synthesis. Additionally, its anti-inflammatory effects make it relevant for dermatological applications .

Antiviral Activity

Some research suggests that Actiphenol exhibits antiviral effects. Investigations are ongoing to determine its efficacy against specific viruses, including herpes simplex virus and influenza .

Pharmacological Applications

Actiphenol’s unique chemical structure makes it an interesting target for drug development. Scientists are exploring its potential as a lead compound for designing novel pharmaceuticals .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Actiphenol, a bacterial metabolite found in Streptomyces, exhibits antiviral activity . It is active against coxsackievirus B3 and influenza A virus .

Mode of Action

It is known that actiphenol potentiates the antifungal activity of miconazole against candida albicans . This suggests that Actiphenol may interact with its targets, enhancing the effects of other compounds, such as miconazole, on these targets .

Result of Action

Actiphenol exhibits antiviral activity, suggesting that it interferes with the life cycle of viruses, inhibiting their replication . Additionally, Actiphenol potentiates the antifungal activity of miconazole against Candida albicans . This indicates that Actiphenol may enhance the effects of other compounds on their targets, leading to increased antifungal activity.

Eigenschaften

IUPAC Name |

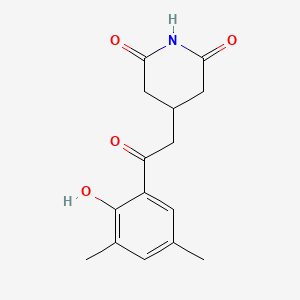

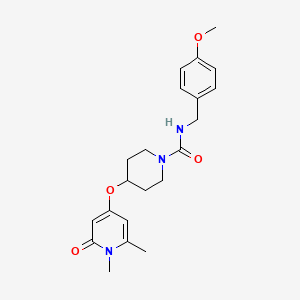

4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]piperidine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-8-3-9(2)15(20)11(4-8)12(17)5-10-6-13(18)16-14(19)7-10/h3-4,10,20H,5-7H2,1-2H3,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTLMIHBTPWTPEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(=O)CC2CC(=O)NC(=O)C2)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50877820 | |

| Record name | Actiphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50877820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Actiphenol | |

CAS RN |

526-02-3 | |

| Record name | Actiphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACTIPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58413 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Actiphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50877820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 526-02-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACTIPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1M5597X03D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is Actiphenol and where is it found?

A1: Actiphenol is a natural product belonging to the glutarimide class of antibiotics. It is primarily produced by various Streptomyces species, which are bacteria commonly found in soil. Actiphenol has been isolated from Streptomyces species associated with diverse environments, including soil [, , , ], marine sponges [], and even the infructescences of Protea plants [].

Q2: What is the molecular formula, weight, and key spectroscopic data for Actiphenol?

A2: Actiphenol has the molecular formula C15H17NO4 and a molecular weight of 275.3 g/mol. Structurally, it is characterized as 4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione []. While the provided abstracts don't detail specific spectroscopic data, researchers typically employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for structural elucidation of Actiphenol and its derivatives [, , ].

Q3: How is Actiphenol biosynthesized?

A3: Actiphenol biosynthesis is closely linked to cycloheximide, another glutarimide antibiotic. Research suggests that a single biosynthetic pathway, involving an unusual acyltransferase-less type I polyketide synthase, governs the production of both compounds in Streptomyces sp. YIM65141 []. This pathway potentially utilizes Actiphenol as a key intermediate in cycloheximide formation, highlighting a unique phenol-to-cyclohexanone reduction in natural product biosynthesis []. Interestingly, a study on Streptomyces sp. ML6 revealed a novel Actiphenol derivative, α-l-rhamnosyl-actiphenol, formed through the cooperation of two distantly located gene clusters, chx and rml, responsible for Actiphenol and rhamnose biosynthesis, respectively [].

Q4: What are the known biological activities of Actiphenol?

A4: Actiphenol exhibits antifungal activity, albeit generally weaker than its close relative, cycloheximide [, ]. Studies have identified Actiphenol as the active compound responsible for the antifungal activity observed in certain Streptomyces sp. isolates. These isolates exhibited inhibitory effects against a range of fungi, including Candida albicans and Sporothrix species [].

Q5: Are there any known methods for the chemical synthesis of Actiphenol?

A7: Yes, Actiphenol can be chemically synthesized. While the provided abstracts lack specifics, research articles dedicated to Actiphenol synthesis do exist [, ]. These studies likely delve into the reaction steps, reagents, and conditions required for synthesizing Actiphenol and its analogs.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-1-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B2840030.png)

![3-Benzyl-5,6-dimethyl-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2840032.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2840033.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)morpholine-4-carboxamide](/img/structure/B2840035.png)

![2-{[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2840036.png)

![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide](/img/structure/B2840039.png)

![[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 4-bromobenzenesulfonate](/img/structure/B2840041.png)

![Ethyl 2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2840043.png)

![1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-chlorophenyl)urea](/img/structure/B2840047.png)

![N-benzyl-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]but-2-ynamide](/img/structure/B2840052.png)